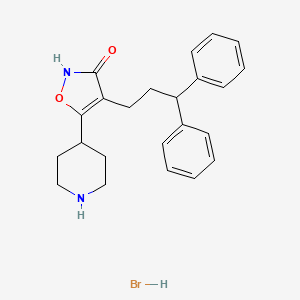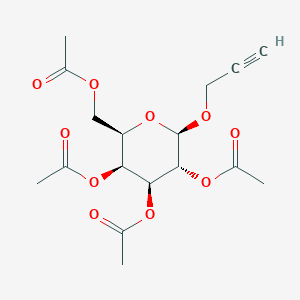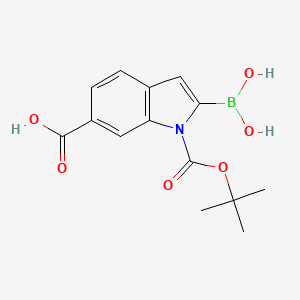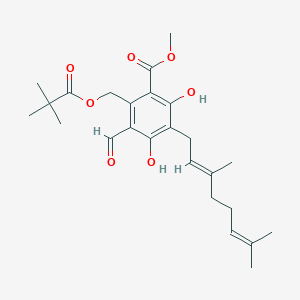![molecular formula C11H17N5O4 B11829632 N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドは、抗癌活性を有する可能性のある化学化合物です。この化合物は、特に結腸癌および膵臓癌を標的とする、現在進行中のバイオメディカル研究の対象となっています。この化合物は、DNA合成を阻害し、細胞のアポトーシスを誘発することによって作用すると考えられています。
準備方法
合成経路と反応条件
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドの合成には、いくつかの工程が含まれます。出発物質には、通常、ヌクレオシド誘導体とトリアジン誘導体が含まれます。反応条件には、多くの場合、目的の生成物の形成を促進するために、特定の触媒と溶媒を使用することが必要です。正確な合成経路と反応条件は、目的の化合物の収率と純度に応じて異なる場合があります .
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、通常、精製、結晶化、乾燥などの工程が含まれ、研究または医薬品用途でさらに使用するために適した形態の最終生成物が得られます .
化学反応の分析
反応の種類
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、多くの場合、酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、通常、還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、多くの場合、特定の試薬と条件を用いて、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応の条件は異なる可能性がありますが、多くの場合、目的の結果を得るために、制御された温度と特定の溶媒が必要です .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は酸化誘導体をもたらし、還元反応は化合物の還元形態をもたらす可能性があります。置換反応は、さまざまな置換誘導体の形成につながる可能性があります .
科学研究への応用
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドには、以下を含むいくつかの科学研究への応用があります。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: 細胞プロセスやDNA合成に対する潜在的な影響について研究されています。
医学: 特に結腸癌と膵臓癌を標的にした抗癌活性が調査されています。
産業: 医薬品やその他の化学製品の製造に使用されます。
科学的研究の応用
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and DNA synthesis.
Medicine: Investigated for its anti-cancer properties, particularly in targeting colon and pancreatic cancers.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドの作用機序には、DNA合成の阻害と細胞アポトーシスの誘導が含まれます。この化合物は、細胞分裂と生存に関与する特定の分子経路を標的にし、癌細胞の死につながります。正確な分子標的と経路はまだ調査中ですが、DNA複製と修復に関連する重要な酵素とタンパク質を含むと考えられています。
類似の化合物との比較
類似の化合物
6-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-7,8-ジヒドロイミダゾ[1,2-c]ピリミジン-5-オン: ヒトエクスポゾームの一部であり、健康に関連しています。
9-[(2R,3R,4S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-3H-プリン-2,6-ジオン:
2-チオアデノシン: 医薬品化合物カングレロールの合成における中間体です。
独自性
N'-[5-[(2R,4S,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]-4-オキソ-1,3,5-トリアジン-2-イル]-N,N-ジメチルメタナミドは、その特定の構造と潜在的な抗癌特性により独自です。他の類似の化合物とは異なり、DNA合成を特異的に標的にし、癌細胞のアポトーシスを誘導するため、癌治療におけるさらなる研究開発の有望な候補となります。
類似化合物との比較
Similar Compounds
6-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydroimidazo[1,2-c]pyrimidin-5-one: Part of the human exposome and related to health.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione:
2-Thioadenosine: An intermediate in the synthesis of cangrelor, a pharmaceutical compound.
Uniqueness
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific structure and potential anti-cancer properties. Unlike other similar compounds, it specifically targets DNA synthesis and induces apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C11H17N5O4 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H17N5O4/c1-15(2)5-12-10-13-6-16(11(19)14-10)9-3-7(18)8(4-17)20-9/h5-9,17-18H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChIキー |
VSRQAPYNCMIZRM-DJLDLDEBSA-N |
異性体SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)


![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

